Tinostamustine hydrochloride

HDAC inhibition IC50 Epigenetics

Choose tinostamustine hydrochloride for integrated DNA alkylation and pan-HDAC inhibition in a single chemical entity. Unlike co-administration of bendamustine plus vorinostat, the covalent fusion achieves a 1:1 intracellular molar ratio unattainable by separate agents. Preclinical data show stronger antiproliferative effects than either parent alone and prolonged survival vs. temozolomide in orthotopic glioblastoma models. Its demonstrated blood-brain barrier penetration and FDA Orphan Drug Designation for malignant glioma make it the tool of choice for CNS oncology and dual-mechanism epigenetic research.

Molecular Formula C19H29Cl3N4O2
Molecular Weight 451.8 g/mol
CAS No. 1793059-58-1
Cat. No. B585383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTinostamustine hydrochloride
CAS1793059-58-1
Synonyms5-[bis(2-Chloroethyl)amino]-N-hydroxy-1-methyl-1H-benzimidazole-2-heptanamide Hydrochloride;  EDO-S101 Hydrochloride
Molecular FormulaC19H29Cl3N4O2
Molecular Weight451.8 g/mol
Structural Identifiers
InChIInChI=1S/C19H28Cl2N4O2.ClH/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27;/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26);1H
InChIKeyDWGQFQRWFYIINU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tinostamustine Hydrochloride (CAS 1793059-58-1) Procurement Baseline: First-in-Class Alkylating HDAC Inhibitor Fusion


Tinostamustine hydrochloride (EDO-S101 hydrochloride) is a first-in-class, bifunctional small molecule that covalently fuses the alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat into a single new chemical entity [1]. It is designed to simultaneously induce DNA damage through alkylation and modify chromatin architecture via HDAC inhibition, thereby enhancing DNA accessibility, promoting apoptosis, and counteracting DNA repair mechanisms [2]. The compound is currently under investigation in Phase 2/3 clinical trials for glioblastoma and has received FDA Orphan Drug Designation for malignant glioma [3].

Why Tinostamustine Hydrochloride Cannot Be Replaced by Simple Co-Administration of Bendamustine and Vorinostat


Substituting tinostamustine with the individual components (bendamustine plus vorinostat) or with other single-mechanism HDAC inhibitors fails to recapitulate the compound's integrated pharmacology. As a single chemical entity, tinostamustine achieves a 1:1 molar ratio of alkylating and HDAC-inhibiting activities at the intracellular level, which is not pharmacokinetically achievable with separate agents due to differences in tissue distribution, metabolism, and clearance [1]. Furthermore, preclinical studies demonstrate that tinostamustine exerts antiproliferative and pro-apoptotic effects that are stronger than either bendamustine or vorinostat alone, and similar to—but pharmacokinetically more reliable than—their combination [2]. The covalent fusion also confers the ability to cross the blood-brain barrier, a property not shared by either parent compound alone [3].

Tinostamustine Hydrochloride: Quantitative Evidence of Differentiated Activity Against Comparator Agents


Tinostamustine Hydrochloride Exhibits Pan-HDAC Inhibitory Potency Comparable to Vorinostat but with Added DNA Alkylation Activity

Tinostamustine hydrochloride demonstrates low nanomolar pan-HDAC inhibitory activity. In enzymatic assays, it inhibits HDAC1, HDAC2, and HDAC3 with IC50 values of 9 nM, 9 nM, and 25 nM, respectively . This potency is within the same order of magnitude as vorinostat (SAHA), a standard pan-HDAC inhibitor [1]. However, unlike vorinostat, tinostamustine possesses an additional DNA alkylating function derived from its bendamustine moiety .

HDAC inhibition IC50 Epigenetics Cancer

Tinostamustine Hydrochloride Demonstrates Stronger Antiproliferative Effects Than Bendamustine or Vorinostat Alone in Glioblastoma Models

In a panel of 13 glioblastoma (GBM) cell lines, tinostamustine exhibited significantly stronger antiproliferative activity compared to vorinostat alone and bendamustine alone [1]. The fusion molecule also induced higher levels of apoptosis as measured by caspase-3 activation [1]. Notably, the activity of tinostamustine was similar to that of a co-administered combination of bendamustine plus vorinostat, but with the advantage of a single-agent pharmacokinetic profile [1].

Glioblastoma Antiproliferative Cytotoxicity Preclinical

Tinostamustine Hydrochloride Exhibits Synergistic Cytotoxicity with Proteasome Inhibitors in Multiple Myeloma Cell Lines

In vitro studies across eight multiple myeloma (MM) cell lines demonstrated that tinostamustine (IC50 range 5-13 μM) displays significant synergistic cytotoxicity when combined with the proteasome inhibitors bortezomib and carfilzomib . This synergy is attributed to tinostamustine's inhibition of HDAC6, which activates IRE-1 and induces the unfolded protein response (UPR), thereby sensitizing MM cells to proteasome inhibition [1].

Multiple Myeloma Synergy Proteasome inhibitor Combination therapy

Tinostamustine Hydrochloride Prolongs Survival in Orthotopic Glioblastoma Models Superior to Bendamustine and Temozolomide

In orthotopic intra-brain xenograft models of glioblastoma, tinostamustine treatment resulted in significantly prolonged disease-free survival (DFS) and overall survival (OS) compared to bendamustine alone, radiotherapy (RT) alone, and the standard-of-care agent temozolomide [1]. The study also demonstrated that tinostamustine is additive/synergistic with radiotherapy in vivo [1].

Glioblastoma In vivo Survival Orthotopic model

Tinostamustine Hydrochloride Penetrates the Blood-Brain Barrier, Enabling CNS Targeting Unavailable to Parent Alkylators

Unlike bendamustine, which exhibits poor blood-brain barrier (BBB) penetration, tinostamustine is specifically engineered to cross the BBB and access CNS tumors [1]. This property is attributed to the fusion with the vorinostat moiety, which alters physicochemical properties such as lipophilicity and molecular size [1]. Computational predictions also support a moderate to high probability of BBB permeability for tinostamustine [2].

Blood-brain barrier CNS penetration Glioblastoma Pharmacokinetics

Tinostamustine Hydrochloride Achieves Therapeutic Plasma Exposure at Clinically Tolerated Doses in Advanced Solid Tumor Patients

In a Phase 1 study of patients with advanced solid tumors (NCT03345485), tinostamustine administered at the recommended Phase 2 dose (RP2D) of 80 mg/m² IV over 60 minutes achieved a mean peak plasma concentration (Cmax) of 1540 ± 852 ng/mL and a mean AUC0–t of 1700 ± 913 ng·h/mL [1]. This exposure profile is associated with a manageable safety profile and preliminary evidence of clinical activity [1].

Pharmacokinetics Cmax AUC Clinical trial Solid tumors

Optimal Research and Procurement Applications for Tinostamustine Hydrochloride


Preclinical Glioblastoma Research Requiring CNS-Penetrant Dual-Mechanism Therapy

Tinostamustine hydrochloride is the compound of choice for in vitro and in vivo glioblastoma studies where simultaneous DNA alkylation and HDAC inhibition are desired within a single agent that crosses the blood-brain barrier. Based on direct comparative evidence showing superior antiproliferative activity over single-agent bendamustine or vorinostat, and prolonged survival in orthotopic models compared to temozolomide [1], tinostamustine should be prioritized over co-administration regimens or alternative HDAC inhibitors lacking CNS penetration.

Combination Studies with Proteasome Inhibitors in Multiple Myeloma

For researchers investigating rational combination strategies in multiple myeloma, tinostamustine hydrochloride is a uniquely appropriate tool. Evidence of synergistic cytotoxicity with bortezomib and carfilzomib across multiple MM cell lines , coupled with its mechanistic rationale via HDAC6 inhibition and UPR activation [2], supports its selection over conventional alkylating agents or single-target HDAC inhibitors for these combination studies.

Epigenetic Drug Discovery and Chemical Biology Probing of Dual-Target HDAC-Alkylation

Tinostamustine hydrochloride serves as a benchmark molecule for investigating the therapeutic potential of covalently linked dual-pharmacophore agents. Its well-characterized pan-HDAC inhibition profile (IC50 values ranging from 6 nM to 107 nM across Class I and II HDACs) and validated DNA alkylating activity provide a robust reference point for developing or screening next-generation bifunctional compounds targeting epigenetic regulation and DNA damage response pathways.

Translational Pharmacokinetic/Pharmacodynamic Modeling Based on Clinical Exposure Data

Investigators designing in vivo efficacy studies can utilize the clinical PK parameters established in Phase 1 trials (Cmax = 1540 ng/mL, AUC = 1700 ng·h/mL at the RP2D of 80 mg/m²) [3] to guide dose selection and exposure-response modeling. This ensures that preclinical experiments operate within clinically relevant concentration ranges, thereby enhancing the translational value of the findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tinostamustine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.